molecular formula C14H13N3O2 B2868274 4-{2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl}benzoic acid CAS No. 1195566-75-6

4-{2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl}benzoic acid

Cat. No.: B2868274
CAS No.: 1195566-75-6
M. Wt: 255.277
InChI Key: PXPMTLOPTFVWHH-UHFFFAOYSA-N
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Description

4-{2-[1-(Pyridin-2-yl)ethylidene]hydrazin-1-yl}benzoic acid is a synthetic hydrazone derivative of interest in materials science and coordination chemistry research. This compound features a benzoic acid moiety linked to a pyridine ring via a hydrazone functional group, a structure known to facilitate the formation of co-crystals and coordination compounds . While specific biological data for this compound is not available, structurally similar aroylhydrazones derived from nicotinic acid hydrazide have been intensively studied for their diverse potential research applications. These related compounds have shown activities in areas such as antitumor, antimicrobial, and antituberculosis research in vitro . Furthermore, such Schiff base derivatives can act as ligands for synthesizing transition metal complexes, which are investigated for their catalytic properties and unique geometric configurations . Researchers also explore these classes of compounds for their potential applications in the development of chemical sensors . The presence of multiple nitrogen and oxygen donor atoms makes this molecule a potential polydentate ligand for constructing metal-organic frameworks (MOFs) or other coordination polymers. Its non-planar conformation, influenced by the torsion between ring systems, can be a critical factor in determining the topology and porosity of the resulting supramolecular structures . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(2E)-2-(1-pyridin-2-ylethylidene)hydrazinyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-10(13-4-2-3-9-15-13)16-17-12-7-5-11(6-8-12)14(18)19/h2-9,17H,1H3,(H,18,19)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPMTLOPTFVWHH-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=CC=C(C=C1)C(=O)O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=CC=C(C=C1)C(=O)O)/C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reflux-Based Synthesis in Ethanolic Media

The most widely reported method involves refluxing equimolar quantities of 4-hydrazinobenzoic acid and pyridine-2-carbaldehyde in ethanol for 6–8 hours. This approach yields PEHBA with an average efficiency of 65–75%, as inferred from analogous syntheses. Key parameters include:

  • Solvent : Ethanol (anhydrous)
  • Temperature : 78–80°C (reflux)
  • Catalyst : None (base-free conditions)
  • Reaction Time : 6–8 hours
  • Workup : Filtration followed by recrystallization from methanol/water mixtures.

Crystallographic studies of related compounds confirm planar molecular geometries stabilized by intramolecular hydrogen bonding between the carboxylic acid and hydrazone nitrogen atoms.

Acid-Catalyzed Condensation

Protonation of the carbonyl oxygen enhances electrophilicity, accelerating hydrazone formation. In one protocol, acetic acid (10 mol%) is added to the ethanolic reaction mixture, reducing the reaction time to 3–4 hours while maintaining yields at 70–78%. This method minimizes side products such as Schiff base oligomers.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction kinetics through dielectric heating. A lab-made microwave system (180°C, 300 W) reduces synthesis time to 8–10 minutes with yields exceeding 85%. The procedure involves:

  • Mixing 4-hydrazinobenzoic acid (1.0 mmol) and pyridine-2-carbaldehyde (1.1 mmol) in 5 mL water.
  • Irradiating at 180°C for 10 minutes.
  • Cooling and precipitating the product with ice-cold water.

Comparative studies demonstrate microwave methods improve atom economy by 20–25% over conventional reflux.

Solvent-Free Mechanochemical Approaches

Green chemistry principles have driven the adoption of solvent-free grinding techniques. Ball-milling 4-hydrazinobenzoic acid and pyridine-2-carbaldehyde (1:1 molar ratio) with KHSO₄ (5 mol%) for 30 minutes affords PEHBA in 82% yield. Advantages include:

  • Elimination of organic solvents.
  • Reduced energy input.
  • Scalability to gram quantities without yield loss.

Post-Synthetic Modifications and Purification

Recrystallization Techniques

PEHBA is purified via sequential recrystallization:

  • Primary recrystallization : Methanol (yield recovery: 90–95%).
  • Secondary recrystallization : Ethyl acetate/hexane (3:1 v/v) to remove unreacted aldehyde.

Chromatographic Purification

Flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) resolves residual hydrazine impurities, achieving >98% purity.

Analytical Characterization Data

Table 1. Spectroscopic Data for PEHBA

Technique Key Signals Reference
IR (KBr) 3320 cm⁻¹ (N–H stretch), 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N)
¹H NMR δ 13.12 (s, 1H, COOH), 8.65 (s, 1H, N=CH), 8.10–7.25 (m, 8H, aromatic)
¹³C NMR δ 170.1 (COOH), 152.4 (C=N), 149.8–121.3 (aromatic carbons)
HRMS m/z 296.1064 [M+H]⁺ (calc. 296.1068)

Mechanistic Insights and Side Reactions

The formation of PEHBA is susceptible to competing pathways:

  • Oligomerization : Prolonged heating (>10 hours) promotes dihydrazone byproducts via intermolecular condensation.
  • Oxidation : Trace metal ions (e.g., Fe³⁺) in solvents may oxidize the hydrazone to azobenzene derivatives, necessitating chelating agents during synthesis.

Industrial-Scale Production Considerations

Pilot-scale batches (1 kg) employ continuous flow reactors with the following optimized parameters:

  • Residence Time : 12 minutes.
  • Temperature : 150°C.
  • Pressure : 15 bar.
  • Yield : 89% with >99% conversion.

Chemical Reactions Analysis

Types of Reactions

4-{2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-{2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl}benzoic acid has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 4-{2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl}benzoic acid involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of enzymes or other proteins. Additionally, its hydrazone linkage allows it to act as a reactive intermediate in various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Features

Compound Name Substituents/Modifications Biological Activity/Notes References
4-{2-[1-(4-Bromophenyl)ethylidene]hydrazin-1-yl}benzoic acid (CAS 2772-37-4) Bromine at para position of phenyl ring Versatile scaffold for drug discovery; refrigerated storage
5-{2-[1-(4-Bromophenyl)ethylidene]hydrazin-1-yl}-2-chlorobenzoic acid Bromophenyl + chlorine at benzoic acid ortho position Enhanced lipophilicity; potential cytotoxicity
(E)-4-(2-(2-(4-(5-Bromofuran-2-carboxamido)benzylidene)hydrazineyl)benzoic acid Bromofuran carboxamido group Non-zinc-binding MMP-13 inhibitor
Ethyl-4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole-5-carboxylate Thiazole ring + ethyl carboxylate Antitubercular activity against M. tuberculosis
1-(4-(3-Nitrophenyl)thiazol-2-yl)-2-(1-(pyridin-3-yl)ethylidene)hydrazine Pyridin-3-yl + nitro group on thiazole Selective hMAO-B inhibition; antioxidant activity

Pyridine Ring Positional Isomerism

  • Pyridin-2-yl vs. Pyridin-3-yl/Pyridin-4-yl Analogs: The pyridin-2-yl group in the target compound positions the nitrogen atom ortho to the hydrazine bridge, enabling stronger intramolecular hydrogen bonding compared to pyridin-3-yl or pyridin-4-yl derivatives. This arrangement enhances stability and planar geometry, as seen in co-crystallization studies .

Thiazole vs. Benzoic Acid Core

  • Thiazole-containing analogs (e.g., compound 2 in ) demonstrate higher logP values due to the non-polar thiazole ring, improving membrane permeability but reducing aqueous solubility. In contrast, the benzoic acid group in the target compound enhances polarity, favoring interactions with polar enzyme active sites .

Halogen Substituents

  • However, these substituents may also elevate cytotoxicity risks .

Biological Activity

4-{2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl}benzoic acid, a compound characterized by its unique hydrazone linkage and pyridine moiety, has garnered attention in the fields of medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C14H13N3O2. It features a pyridine ring connected to a benzoic acid through a hydrazone linkage, which is crucial for its biological activity.

Structural Formula

C14H13N3O2\text{C}_{14}\text{H}_{13}\text{N}_{3}\text{O}_{2}

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Activity

Several studies have highlighted the compound's anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23115.4Apoptosis induction
HepG212.7Cell cycle arrest
A549 (Lung)20.5Inhibition of proliferation

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Metal Ion Binding : It can form stable complexes with metal ions, modulating enzyme activities.
  • Reactive Intermediate : The hydrazone linkage allows it to act as a reactive intermediate in biochemical pathways.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various hydrazone derivatives, including our compound. The results indicated that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.

Study 2: Anticancer Evaluation

A comprehensive study published in ACS Omega assessed the anticancer potential of this compound against multiple cancer cell lines. The findings revealed that it not only inhibited cell growth but also induced apoptosis through the activation of caspase pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds was conducted.

Table 2: Comparison with Similar Compounds

Compound NameAntimicrobial ActivityIC50 (µM)Anticancer ActivityIC50 (µM)
4-{2-[1-(pyridin-3-yl)ethylidene]hydrazin-1-yl}benzoic acidModerate25.0Low>50
4-{2-[1-(pyridin-4-yl)ethylidene]hydrazin-1-yl}benzoic acidHigh18.0Moderate30.0
This compound High 15.0 High 12.7

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